molecular formula C18H20N3NaO3S B565878 Rabeprazole-d3 Sodium Salt CAS No. 1216494-11-9

Rabeprazole-d3 Sodium Salt

Cat. No.: B565878
CAS No.: 1216494-11-9
M. Wt: 384.444
InChI Key: KRCQSTCYZUOBHN-MUTAZJQDSA-N
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Description

Rabeprazole-d3 Sodium Salt is a deuterated form of Rabeprazole Sodium, a proton pump inhibitor used to reduce stomach acid production. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Rabeprazole, as the deuterium atoms provide a distinct mass difference that aids in analytical detection.

Mechanism of Action

Target of Action

Rabeprazole-d3 Sodium Salt, commonly known as Rabeprazole, is a proton pump inhibitor . Its primary target is the H+/K+ ATPase enzyme system , also known as the proton pump , located at the secretory surface of the gastric parietal cells . This enzyme system plays a crucial role in the final stage of gastric acid secretion .

Mode of Action

Rabeprazole is a prodrug that transforms into its active sulphenamide form in the acidic environment of the parietal cells . It works by inhibiting the H+/K+ ATPase enzyme system . This inhibition suppresses both basal and stimulated gastric acid secretion in a dose-dependent manner . The pKa of Rabeprazole is around 5.0, meaning it doesn’t require a lot of acid to activate .

Biochemical Pathways

By inhibiting the H+/K+ ATPase enzyme system, Rabeprazole blocks the final step of gastric acid secretion . This action disrupts the biochemical pathway responsible for the production of gastric acid, thereby reducing the amount of acid produced in the stomach .

Pharmacokinetics

Rabeprazole is well absorbed orally, with a bioavailability of 52% . It is metabolized in the liver by the CYP2C19 and CYP3A4 enzymes . The metabolites include thioether carboxylic acid metabolite, thioether glucuronide metabolite, and sulfone metabolite . The elimination half-life of Rabeprazole is approximately 1 hour, and 90% of the drug is excreted via the kidneys as metabolites .

Result of Action

The inhibition of gastric acid secretion by Rabeprazole leads to a decrease in stomach acidity . This effect is beneficial for the treatment and prevention of conditions in which gastric acid directly worsens symptoms, such as duodenal and gastric ulcers . It also provides symptomatic relief in the setting of gastroesophageal reflux disease (GERD), a condition characterized by prolonged exposure to gastric acid in the esophagus .

Action Environment

Rabeprazole is extremely unstable and degrades in acidic environments . Therefore, it is typically manufactured and supplied in enteric-coated tablet form to protect it from the acidic environment of the stomach . The development of immediate-release tablets containing Rabeprazole as an inner core with an outer sodium bicarbonate layer has been explored to stabilize the active pharmaceutical ingredient at gastric pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rabeprazole-d3 Sodium Salt involves the incorporation of deuterium atoms into the Rabeprazole molecule. The process typically starts with the synthesis of the deuterated intermediate, which is then converted into the final product. One common method involves the reaction of 2-mercapto-5-methoxybenzimidazole with 3-methoxypropyl bromide-d3 in the presence of a base to form the deuterated intermediate. This intermediate is then oxidized to form Rabeprazole-d3, which is subsequently converted to its sodium salt form by reacting with sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Rabeprazole-d3 Sodium Salt undergoes several types of chemical reactions, including:

    Oxidation: The sulfur atom in the molecule can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the molecule can be reduced to form amines.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Rabeprazole-d3 Sodium Salt is widely used in scientific research for:

    Pharmacokinetic Studies: The deuterium atoms provide a distinct mass difference, making it easier to track the compound in biological systems using mass spectrometry.

    Metabolism Studies: Helps in understanding the metabolic pathways and identifying metabolites.

    Drug Interaction Studies: Used to study interactions with other drugs and their effects on the pharmacokinetics of Rabeprazole.

    Analytical Chemistry: Used as an internal standard in quantitative analysis.

Comparison with Similar Compounds

Similar Compounds

    Omeprazole: Another proton pump inhibitor with a similar mechanism of action.

    Pantoprazole: Also a proton pump inhibitor used to reduce stomach acid production.

    Lansoprazole: Another compound in the same class with similar uses.

Uniqueness

Rabeprazole-d3 Sodium Salt is unique due to the presence of deuterium atoms, which provide a distinct mass difference that aids in analytical detection. This makes it particularly useful in pharmacokinetic and metabolism studies, where precise tracking of the compound is essential .

Properties

IUPAC Name

sodium;2-[[3-methyl-4-[3-(trideuteriomethoxy)propoxy]pyridin-2-yl]methylsulfinyl]benzimidazol-1-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1/i2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCQSTCYZUOBHN-MUTAZJQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OCCCOC1=C(C(=NC=C1)CS(=O)C2=NC3=CC=CC=C3[N-]2)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676128
Record name Sodium 2-[(3-methyl-4-{3-[(~2~H_3_)methyloxy]propoxy}pyridin-2-yl)methanesulfinyl]benzimidazol-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216494-11-9
Record name Sodium 2-[(3-methyl-4-{3-[(~2~H_3_)methyloxy]propoxy}pyridin-2-yl)methanesulfinyl]benzimidazol-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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